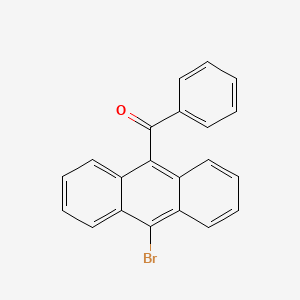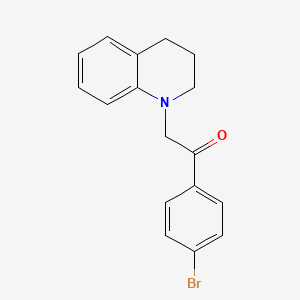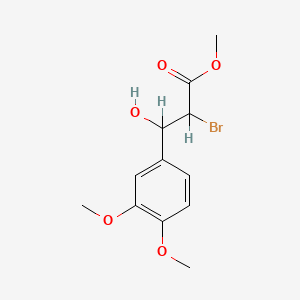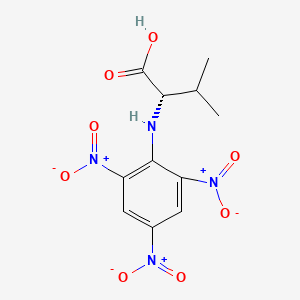
N-(2,4,6-Trinitrophenyl)-L-valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4,6-Trinitrophenyl)-L-valine:
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,4,6-Trinitrophenyl)-L-valine typically involves the reaction of 2,4,6-trinitrophenol with L-valine under specific conditions. One common method is to first activate the carboxyl group of L-valine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like N-hydroxysuccinimide (NHS). The activated L-valine is then reacted with 2,4,6-trinitrophenol to form the desired compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography .
Análisis De Reacciones Químicas
Types of Reactions: N-(2,4,6-Trinitrophenyl)-L-valine can undergo various chemical reactions, including:
Oxidation: The nitro groups in the compound can be oxidized further under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of more oxidized nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(2,4,6-Trinitrophenyl)-L-valine is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in the development of new materials and compounds .
Biology: In biological research, this compound can be used to study the interactions between nitroaromatic compounds and biological molecules. It can also serve as a model compound for investigating the effects of nitro groups on the biological activity of amino acids .
Medicine: Its structure can be modified to enhance its biological activity and selectivity towards specific targets .
Industry: In the industrial sector, this compound can be used in the production of dyes, explosives, and other specialty chemicals. Its nitro groups make it highly reactive, which is advantageous in various industrial processes .
Mecanismo De Acción
The mechanism of action of N-(2,4,6-Trinitrophenyl)-L-valine involves its interaction with molecular targets through its nitro and amino acid groups. The nitro groups can participate in redox reactions, while the amino acid moiety can interact with enzymes and receptors. These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .
Comparación Con Compuestos Similares
2,4,6-Trinitrophenol (Picric Acid): A well-known explosive and dye precursor.
2,4,6-Trinitroaniline: Used in the synthesis of dyes and explosives.
2,4,6-Trinitrotoluene (TNT): A widely used explosive.
Uniqueness: N-(2,4,6-Trinitrophenyl)-L-valine is unique due to the presence of both nitroaromatic and amino acid functionalities. This dual functionality allows it to participate in a wider range of chemical and biological interactions compared to its analogs.
Propiedades
Número CAS |
1043-59-0 |
|---|---|
Fórmula molecular |
C11H12N4O8 |
Peso molecular |
328.23 g/mol |
Nombre IUPAC |
(2S)-3-methyl-2-(2,4,6-trinitroanilino)butanoic acid |
InChI |
InChI=1S/C11H12N4O8/c1-5(2)9(11(16)17)12-10-7(14(20)21)3-6(13(18)19)4-8(10)15(22)23/h3-5,9,12H,1-2H3,(H,16,17)/t9-/m0/s1 |
Clave InChI |
MYCVCHKLMYUEAZ-VIFPVBQESA-N |
SMILES isomérico |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
SMILES canónico |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



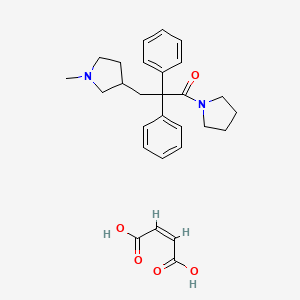
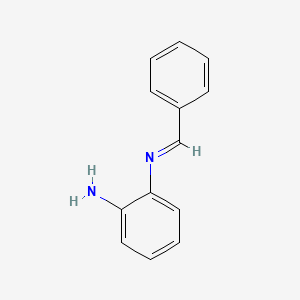
![(1s,3As,3br,7ar,8as,8bs,8cs,10as)-8b,10a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,7,7a,8,8a,8b,8c,9,10,10a-hexadecahydrocyclopenta[a]cyclopropa[g]phenanthren-1-yl acetate](/img/structure/B14744734.png)
![2-[(Isopropoxycarbonothioyl)sulfanyl]acetic acid](/img/structure/B14744735.png)

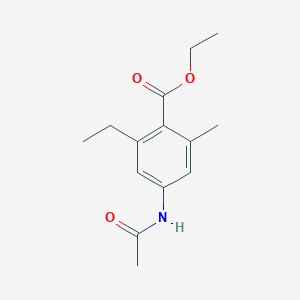
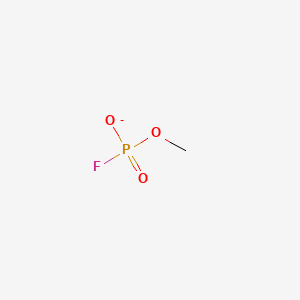
![2-Methylsulfanyl-6-propyl-3,5,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B14744755.png)

